Home > Products > Screening Compounds P53359 > 1-Hydroxy Mitiglinide
1-Hydroxy Mitiglinide -

1-Hydroxy Mitiglinide

Catalog Number: EVT-1498873
CAS Number:
Molecular Formula: C₁₉H₂₅NO₄
Molecular Weight: 331.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mitiglinide was first developed in Japan and has been utilized in various formulations for diabetic treatment. The compound is synthesized through several chemical reactions involving specific precursors, leading to its active form.

Classification

1-Hydroxy Mitiglinide is classified as a hypoglycemic agent. It functions by enhancing insulin release from pancreatic beta cells in response to meals, thereby lowering blood glucose levels.

Synthesis Analysis

The synthesis of 1-Hydroxy Mitiglinide involves multiple steps, typically starting from simple organic compounds.

Methods

  1. Acylation Reaction: The initial step often includes acylation of a precursor compound, such as cis-hexahydroisoindole.
  2. Alkylation Reaction: This step introduces alkyl groups to form the desired structure.
  3. Hydrolysis and Salt Formation: Further reactions involve hydrolysis and salt formation to yield the final product, typically in the form of mitiglinide calcium hydrate.

Technical Details

The synthesis can utilize various methods, including:

  • Stobbe Condensation: Involves the reaction of dimethyl succinate with phenyl aldehyde.
  • Hydrogenation: Reduces intermediates using hydrogen gas over palladium on carbon as a catalyst.
  • Purification Processes: Techniques like column chromatography are employed to isolate and purify the final product.
Molecular Structure Analysis

1-Hydroxy Mitiglinide has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

Structure

The compound features:

  • A central isoindole framework.
  • Multiple carbonyl groups (ketones).
  • Hydroxyl (-OH) functional groups that enhance its solubility and reactivity.

Data

  • Molecular Formula: C14_{14}H17_{17}N1_{1}O3_{3}
  • Molecular Weight: Approximately 247.29 g/mol
Chemical Reactions Analysis

1-Hydroxy Mitiglinide participates in various chemical reactions that are crucial for its synthesis and potential modifications.

Reactions

  • Oxidation: Can be oxidized to form different derivatives.
  • Reduction: Hydrogenation reactions are common during synthesis.
  • Substitution Reactions: Functional groups can be substituted under specific conditions.

Technical Details

Common reagents include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Hydrogen gas with palladium on carbon.
  • Substitution Reagents: Isobutyl chloroformate and N-methylmorpholine are often used in substitution reactions.
Mechanism of Action

The mechanism by which 1-Hydroxy Mitiglinide operates involves several physiological processes:

Process

  1. Insulin Secretion Stimulation: The compound binds to specific receptors on pancreatic beta cells, triggering insulin release.
  2. Glucose Uptake Enhancement: It enhances glucose uptake in peripheral tissues, particularly muscle and fat cells.
  3. Postprandial Glycemic Control: The rapid action helps control spikes in blood glucose levels following meals.

Data

Pharmacokinetic studies indicate that plasma concentrations peak shortly after administration, correlating with its therapeutic effects on blood glucose levels.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 1-Hydroxy Mitiglinide is essential for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility may vary with pH changes, affecting its bioavailability.
Applications

1-Hydroxy Mitiglinide has significant applications in scientific research and clinical settings:

Scientific Uses

  • Diabetes Treatment: Primarily used for managing type 2 diabetes due to its rapid action on insulin secretion.
  • Research Model Compound: Serves as a model compound for studying other drugs within the meglitinide class and their pharmacokinetics.
  • Analytical Studies: Utilized in various analytical methods for monitoring drug levels in biological samples during pharmacokinetic studies.
Introduction to Mitiglinide and Its Derivatives

Mitiglinide is a rapid-acting insulin secretagogue belonging to the meglitinide class of antidiabetic agents. Structurally distinct from sulfonylureas, it features a unique succinic acid derivative backbone characterized by the chemical formula C₁₉H₂₅NO₃ and a molecular weight of 315.41 g/mol [4]. Its primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of pancreatic β-cell ATP-sensitive potassium (K_ATP) channels, thereby stimulating glucose-dependent insulin release [2] [8]. Derivatives like 1-Hydroxy Mitiglinide (C₁₉H₂₅NO₄, MW: 331.41 g/mol) emerge through metabolic modification or synthetic processes, introducing hydroxyl groups that alter physicochemical and pharmacokinetic properties [1]. These derivatives serve critical roles in understanding mitiglinide’s metabolic fate, impurity profiling, and structure-activity relationships.

Structural Classification of Meglitinide Analogues

Meglitinide analogues are non-sulfonylurea insulin secretagogues sharing a common mechanism of K_ATP channel blockade but exhibiting distinct structural features and binding kinetics. This class includes:

Table 1: Structural and Pharmacological Features of Meglitinide Analogues

CompoundMolecular FormulaCore StructureKey Functional GroupsSUR1 Specificity
RepaglinideC₂₇H₃₆N₂O₄Benzoic acid derivativeCarboxyl, PiperidineModerate
NateglinideC₁₉H₂₇NO₃D-phenylalanine derivativeAmino acid, CyclohexylLow
MitiglinideC₁₉H₂₅NO₃Succinic acid + perhydroisoindoleCarboxyl, IsoindolineHigh (IC₅₀: 100 nM)
1-Hydroxy MitiglinideC₁₉H₂₅NO₄Mitiglinide + hydroxyl modificationAdditional hydroxyl (-OH)Reduced (vs. Mitiglinide)

1-Hydroxy Mitiglinide is characterized by an additional hydroxyl group attached to the mitiglinide scaffold, typically at the first carbon position of the benzyl moiety or the isoindoline ring, though exact regiochemistry requires confirmation via advanced spectroscopy [1]. This modification increases molecular polarity and hydrogen-bonding capacity compared to the parent compound:

  • Solubility Impact: The hydroxyl group enhances water solubility due to increased hydrophilicity.
  • Stereochemical Complexity: Mitiglinide possesses inherent chirality (S-configuration at C2). Hydroxylation may introduce new stereocenters, necessitating regioselective synthesis to control stereochemistry [1] [10].
  • Structural Consequence: Computational modeling suggests the hydroxyl group may sterically hinder mitiglinide’s optimal docking within the SUR1 binding pocket (lined by transmembrane domains TM7, TM8, TM16, TM17), potentially reducing binding affinity [1] [8].

Role of 1-Hydroxy Mitiglinide in the Mitiglinide Metabolic Pathway

1-Hydroxy Mitiglinide is a significant entity in mitiglinide’s biotransformation, functioning both as a potential metabolite and a process-related impurity. Its formation and disposition involve:

Metabolic Formation Pathways:

  • Phase I Hydroxylation: Primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes, though specific isoforms involved in mitiglinide hydroxylation remain unidentified. The reaction inserts an oxygen atom, forming the hydroxyl derivative [1] [5].
  • Phase II Conjugation: 1-Hydroxy Mitiglinide may undergo further glucuronidation via UDP-glucuronosyltransferases (UGTs), particularly UGT1A3, UGT1A9, and UGT2B7. This occurs on the pre-existing carboxyl group, forming an acyl glucuronide conjugate (C₂₅H₃₅NO₁₀, [M+H]+ m/z 492.38), enhancing water solubility for excretion [5].

Table 2: Metabolic Pathways and Significance of 1-Hydroxy Mitiglinide

RoleFormation ContextSignificanceDetection Methods
Potential MetaboliteIn vivo hepatic metabolismRepresents a detoxification step; Generally inactive (lacks significant insulin secretagogue activity). Altered pharmacokinetics vs parent (reduced membrane permeability).LC-MS/MS (m/z transition 492 > 316), HPLC-UV
Synthesis ImpurityDuring chemical manufactureQuality indicator; Requires strict control (<0.15% per ICH guidelines). Reflects oxidation during synthesis/purification.NMR (confirms regioisomer), Chiral HPLC
Degradation ProductOxidative stress in formulationsStability indicator; Monitored in stability studies to ensure shelf-life.Forced degradation studies + UPLC

Pharmacokinetic Implications:The hydroxyl group significantly alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile:

  • Absorption/Distribution: Increased hydrophilicity (LogP reduction) likely reduces intestinal absorption and blood-brain barrier penetration compared to mitiglinide.
  • Elimination: Potential for faster renal clearance due to higher water solubility and polarity. Glucuronidation further accelerates biliary or urinary excretion [1] [5].
  • Activity: Current evidence suggests 1-Hydroxy Mitiglinide lacks significant insulinotropic activity, functioning primarily as a detoxification product [1].

Historical Development and Discovery of Mitiglinide Derivatives

The discovery and refinement of mitiglinide and its derivatives unfolded through targeted efforts to overcome limitations of earlier insulin secretagogues:

  • Precursors and Inspiration (1980s-1990s): Repaglinide (the prototypical meglitinide, derived from the non-sulfonylurea moiety of glyburide) demonstrated the feasibility of short-acting, meal-time glucose regulators but lacked optimal β-cell specificity. Mitiglinide (KAD-1229) was designed by Kissei Pharmaceutical Co. as a structural hybrid incorporating a succinic acid core linked to a cis-perhydroisoindole ring, aiming for improved SUR1 binding kinetics and rapid onset/offset [8] [10].
  • Synthesis and Chiral Resolution (Patent Era: 1990s-2000s): Early synthetic routes (e.g., US5202335) yielded racemic mixtures. Key milestones included:
  • Development of asymmetric hydrogenation using expensive Rh/(S,S)-BPPM catalysts to obtain the active (S)-enantiomer [10].
  • Alternative routes via optical resolution of racemic 2-benzylsuccinic acid intermediates using chiral amines ((R)-1-phenylethylamine) [10].
  • Identification of 1-Hydroxy Mitiglinide emerged during metabolic studies and rigorous impurity profiling required for pharmaceutical quality control of the active pharmaceutical ingredient (API) [1] [5].
  • Derivative Optimization Challenges: Synthesizing 1-Hydroxy Mitiglinide specifically presented hurdles:
  • Regioselectivity: Controlling the exact position of hydroxylation on the complex mitiglinide scaffold proved difficult, requiring optimized reaction conditions or selective protecting groups [1].
  • Stereoselectivity: Maintaining the critical (S)-configuration at the original chiral center while introducing a new hydroxyl stereocenter demanded sophisticated chiral catalysts or resolution techniques [1] [10].
  • Analytical Characterization: Differentiating 1-Hydroxy Mitiglinide from other isomers and quantifying it at low levels necessitated advanced NMR and chiral LC-MS methods [1] [5].
  • Drivers for Derivative Research: The study of 1-Hydroxy Mitiglinide was propelled by:
  • Regulatory requirements (ICH Q3A/B) for identification and control of impurities ≥0.1%.
  • The need to understand mitiglinide’s complete metabolic map for drug interaction and safety assessments.
  • Fundamental interest in structure-activity relationships (SAR) within the meglitinide class [1] [5] [10].

Properties

Product Name

1-Hydroxy Mitiglinide

Molecular Formula

C₁₉H₂₅NO₄

Molecular Weight

331.41

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.